molecular formula C8H6Cl3FO B1402191 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene CAS No. 1404194-67-7

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene

Cat. No.: B1402191
CAS No.: 1404194-67-7
M. Wt: 243.5 g/mol
InChI Key: BLCGTYRUYZWMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene can be compared with other similar compounds, such as:

    4-Fluoro-1-methyl-2-(trichloromethoxy)benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.

    Other halogenated aromatic compounds: These compounds share similar chemical properties and reactivity due to the presence of halogen atoms on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trichloromethoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-fluoro-2-methyl-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3FO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCGTYRUYZWMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-methyl-1-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.